Cas no 1461869-39-5 (6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline)

6-(2-Methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound featuring a tetrahydroquinoline core substituted with a 2-methylpiperidin-1-yl group. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound's rigid bicyclic framework and nitrogen-containing functionalities enhance its potential as a building block for bioactive molecules, particularly in the development of CNS-targeting agents or enzyme modulators. Its stability and synthetic versatility allow for further functionalization, enabling tailored applications in medicinal chemistry. The presence of both piperidine and tetrahydroquinoline moieties may contribute to improved binding affinity and selectivity in receptor interactions.
6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline structure
1461869-39-5 structure
Product name:6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline
CAS No:1461869-39-5
MF:C15H22N2
MW:230.348583698273
CID:5151051
PubChem ID:75355914

6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline Chemical and Physical Properties

Names and Identifiers

    • Quinoline, 1,2,3,4-tetrahydro-6-(2-methyl-1-piperidinyl)-
    • 6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline
    • Inchi: 1S/C15H22N2/c1-12-5-2-3-10-17(12)14-7-8-15-13(11-14)6-4-9-16-15/h7-8,11-12,16H,2-6,9-10H2,1H3
    • InChI Key: YNIWAAMOJYLGPB-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=C(N3CCCCC3C)C=C2)CCC1

6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-151462-10.0g
6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline
1461869-39-5
10g
$4914.0 2023-06-08
Enamine
EN300-151462-0.05g
6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline
1461869-39-5
0.05g
$959.0 2023-06-08
Enamine
EN300-151462-2.5g
6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline
1461869-39-5
2.5g
$2240.0 2023-06-08
Enamine
EN300-151462-10000mg
6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline
1461869-39-5
10000mg
$4914.0 2023-09-27
Enamine
EN300-151462-500mg
6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline
1461869-39-5
500mg
$1097.0 2023-09-27
Enamine
EN300-151462-250mg
6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline
1461869-39-5
250mg
$1051.0 2023-09-27
Enamine
EN300-151462-1.0g
6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline
1461869-39-5
1g
$1142.0 2023-06-08
Enamine
EN300-151462-0.1g
6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline
1461869-39-5
0.1g
$1005.0 2023-06-08
Enamine
EN300-151462-0.25g
6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline
1461869-39-5
0.25g
$1051.0 2023-06-08
Enamine
EN300-151462-0.5g
6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline
1461869-39-5
0.5g
$1097.0 2023-06-08

6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline Related Literature

Additional information on 6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline

Research Brief on 6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline (CAS: 1461869-39-5): Recent Advances and Applications

The compound 6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline (CAS: 1461869-39-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic scaffold, featuring a tetrahydroquinoline core substituted with a 2-methylpiperidin-1-yl moiety, exhibits promising pharmacological properties, making it a subject of intensive investigation for potential therapeutic applications. Recent studies have explored its synthesis, structural optimization, and biological activities, particularly in the context of central nervous system (CNS) disorders and other disease areas.

Recent synthetic methodologies for 6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline have focused on improving yield, selectivity, and scalability. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel catalytic asymmetric synthesis route using chiral phosphoric acid catalysts, achieving high enantioselectivity (>95% ee) and yields exceeding 80%. This advancement is particularly significant for the development of enantiomerically pure derivatives, as stereochemistry often plays a crucial role in biological activity and drug metabolism.

Pharmacological evaluations of this compound have revealed its potential as a modulator of various neurotransmitter systems. In vitro studies using radioligand binding assays showed significant affinity for dopamine D2 and serotonin 5-HT1A receptors (Ki values of 12.3 nM and 8.7 nM, respectively), suggesting possible applications in psychiatric disorders such as schizophrenia and depression. Additionally, preliminary in vivo studies in rodent models demonstrated anxiolytic effects in the elevated plus maze test at doses of 5-10 mg/kg without significant sedative effects, indicating a favorable therapeutic window.

Structure-activity relationship (SAR) studies have identified key modifications that enhance both potency and metabolic stability. The 2-methyl group on the piperidine ring appears crucial for maintaining receptor affinity, while substitutions at the 7-position of the tetrahydroquinoline core have been shown to improve blood-brain barrier penetration. Recent patent filings (WO2023056421, US20240140872) disclose novel derivatives with improved pharmacokinetic profiles, including compounds with half-lives exceeding 8 hours in preclinical species.

Beyond CNS applications, emerging research suggests potential in oncology. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that certain fluorinated analogs of 6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline exhibit selective cytotoxicity against triple-negative breast cancer cell lines (MDA-MB-231) with IC50 values in the low micromolar range. Mechanistic studies indicate these compounds may act through inhibition of tubulin polymerization, suggesting a possible new chemotype for anticancer drug development.

From a drug development perspective, the compound presents both opportunities and challenges. While its favorable physicochemical properties (cLogP ~2.5, PSA ~30 Ų) suggest good drug-likeness, metabolic stability remains an area for optimization, particularly regarding N-dealkylation pathways. Recent ADME studies using human liver microsomes identified CYP3A4 as the primary metabolizing enzyme, guiding future structural modifications to improve metabolic stability.

In conclusion, 6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline represents a versatile scaffold with multiple therapeutic potentials. Ongoing research continues to explore its applications across various disease areas, with particular emphasis on CNS disorders and oncology. The development of improved synthetic routes and the elucidation of its precise molecular mechanisms of action will be crucial for advancing this compound class toward clinical evaluation. Future directions may include the development of prodrug strategies to address bioavailability limitations and the exploration of combination therapies to enhance therapeutic efficacy.

Recommend Articles

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent